molecular formula C16H19NO6S B11092313 Furan-2-carboxylic acid, 5-[(4-methoxy-3-methylbenzenesulfonylamino)methyl]-, ethyl ester

Furan-2-carboxylic acid, 5-[(4-methoxy-3-methylbenzenesulfonylamino)methyl]-, ethyl ester

Cat. No.: B11092313
M. Wt: 353.4 g/mol
InChI Key: FFJDZVUJMWVAPZ-UHFFFAOYSA-N
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Description

ETHYL 5-({[(4-METHOXY-3-METHYLPHENYL)SULFONYL]AMINO}METHYL)-2-FUROATE is a complex organic compound with the molecular formula C16H19NO6S. It is known for its unique structure, which includes a furan ring, an ethyl ester group, and a sulfonamide linkage.

Preparation Methods

The synthesis of ETHYL 5-({[(4-METHOXY-3-METHYLPHENYL)SULFONYL]AMINO}METHYL)-2-FUROATE involves several steps. One common method includes the reaction of 2-furancarboxylic acid with ethyl alcohol in the presence of a catalyst to form the ethyl ester. This intermediate is then reacted with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

ETHYL 5-({[(4-METHOXY-3-METHYLPHENYL)SULFONYL]AMINO}METHYL)-2-FUROATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 5-({[(4-METHOXY-3-METHYLPHENYL)SULFONYL]AMINO}METHYL)-2-FUROATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-({[(4-METHOXY-3-METHYLPHENYL)SULFONYL]AMINO}METHYL)-2-FUROATE involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

ETHYL 5-({[(4-METHOXY-3-METHYLPHENYL)SULFONYL]AMINO}METHYL)-2-FUROATE can be compared with other similar compounds, such as:

The uniqueness of ETHYL 5-({[(4-METHOXY-3-METHYLPHENYL)SULFONYL]AMINO}METHYL)-2-FUROATE lies in its combination of functional groups, which confer specific chemical and biological properties .

Properties

Molecular Formula

C16H19NO6S

Molecular Weight

353.4 g/mol

IUPAC Name

ethyl 5-[[(4-methoxy-3-methylphenyl)sulfonylamino]methyl]furan-2-carboxylate

InChI

InChI=1S/C16H19NO6S/c1-4-22-16(18)15-7-5-12(23-15)10-17-24(19,20)13-6-8-14(21-3)11(2)9-13/h5-9,17H,4,10H2,1-3H3

InChI Key

FFJDZVUJMWVAPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)C

Origin of Product

United States

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